Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-
Description
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS RN: 22025-44-1) is a nitro-substituted benzenesulfonamide derivative with the molecular formula C₁₄H₁₅N₃O₅S and a molecular weight of 337.351 g/mol . Its structure features a 4-ethoxyphenylamino group at the para position and a nitro group at the meta position relative to the sulfonamide moiety. The compound’s LogP value of 2.63 suggests moderate lipophilicity, which may influence its pharmacokinetic properties . It has been analyzed using reverse-phase HPLC methods, demonstrating stability under standard analytical conditions .
Properties
CAS No. |
22025-44-1 |
|---|---|
Molecular Formula |
C14H15N3O5S |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O5S/c1-2-22-11-5-3-10(4-6-11)16-13-8-7-12(23(15,20)21)9-14(13)17(18)19/h3-9,16H,2H2,1H3,(H2,15,20,21) |
InChI Key |
VNBLMPPORJRWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
-
Sulfonation : Optimal yields (90–93%) are achieved at 30–65°C in non-polar solvents like dichloromethane.
-
Nitration : Controlled temperatures (0–25°C) prevent side reactions, with sulfuric acid acting as both catalyst and solvent.
-
Amine Coupling : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of 4-ethoxyaniline, accelerating sulfonamide bond formation.
Reagent Stoichiometry and Selectivity
-
Nitrating Agents : A 1:1 molar ratio of sulfonamide to HNO₃ minimizes di-nitration byproducts. Metal nitrates (e.g., Fe(NO₃)₃) offer milder conditions, reducing ring deactivation.
-
Ethoxy Introduction : Williamson ether synthesis using ethyl iodide and 4-aminophenol requires a 1.2:1 molar ratio of alkylating agent to phenol.
Analytical Characterization
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress. Nuclear magnetic resonance (NMR) confirms regioselectivity, with characteristic shifts for the nitro (-NO₂, δ 8.2–8.5 ppm) and ethoxy (-OCH₂CH₃, δ 1.3–1.5 ppm) groups. Mass spectrometry aligns with the molecular ion peak at m/z 337.35.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Sequential Functionalization | 85–90 | High regioselectivity | Harsh nitration conditions |
| Metal-Mediated Nitration | 75–80 | Mild conditions, scalability | Requires halogenation step |
| Condensation-Hydrolysis | 90–93 | High purity, fewer byproducts | Multi-step, time-intensive |
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Oxidizing agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Reduction: 4-[(4-ethoxyphenyl)amino]benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation: 4-[(4-carboxyphenyl)amino]-3-nitrobenzenesulfonamide.
Scientific Research Applications
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.
Biological Studies: Investigated for its antimicrobial properties and potential as an antibacterial agent.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparison with Similar Compounds
N,N-Dimethyl-4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide (CAS RN: 67338-59-4)
3-Nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]benzenesulfonamide (CAS RN: 1228779-96-1)
- Molecular Formula : C₁₂H₁₇N₃O₅S
- Key Differences: Replacement of the 4-ethoxyphenyl group with a tetrahydro-2H-pyran-4-ylmethyl group introduces a cyclic ether, reducing aromaticity.
Derivatives with Heterocyclic Moieties
Dihydropyrazole Derivatives (e.g., Compound 4c in )
- Structure : 4-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Molecular Formula : C₂₄H₂₄N₃O₅S
- Key Differences : Incorporation of a dihydropyrazole ring fused to a benzo[d][1,3]dioxole group increases molecular complexity. The melting point (182–184°C ) is higher than the parent compound, suggesting stronger intermolecular forces .
Apricoxib (CAS RN: 197904-84-0)
- Structure : 4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide
- Key Differences : A pyrrole ring replaces the nitro group, and the sulfonamide is para to the heterocycle. This structural shift confers cyclooxygenase-2 (COX-2) inhibitory activity, making it a therapeutic agent for inflammation and pain .
Bioactive Analogues with Antimicrobial Properties
Compound 11 and 18 ()
- Structure: 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (Compound 11)
- Key Differences: An indole-based scaffold with a chloro-substituted benzoyl group enhances antimicrobial activity.
Physicochemical and Pharmacological Data Comparison
*Estimated based on structural analogs.
Biological Activity
Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro- (CAS No. 22025-44-1) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its molecular formula and a molecular weight of approximately 337.35 g/mol. Its structure includes a sulfonamide group, which is known to contribute to various pharmacological effects.
The biological activity of benzenesulfonamide derivatives often involves their interaction with specific enzymes or receptors. The mechanism of action can include:
- Inhibition of Carbonic Anhydrases (CAs) : Some studies indicate that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrases, which are crucial for maintaining acid-base balance in physiological systems .
- Antibacterial Properties : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibacterial agent.
- Calcium Channel Modulation : Research indicates that certain sulfonamides can interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .
Biological Activity Data
The following table summarizes key findings related to the biological activity of benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of various benzenesulfonamide derivatives, including 4-[(4-ethoxyphenyl)amino]-3-nitro-. Results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
- Cardiovascular Effects : In an isolated rat heart model, the compound was tested for its effects on perfusion pressure and coronary resistance. The results showed a significant decrease in both parameters compared to control groups, indicating its potential influence on cardiovascular health and function .
- Inhibition Studies : Another investigation focused on the structure-activity relationship (SAR) of sulfonamides in inhibiting carbonic anhydrases. The study highlighted that modifications at the para position of the sulfonamide group could enhance inhibitory potency against various isoforms of carbonic anhydrase .
Q & A
Q. What are the established synthetic routes for 4-[(4-ethoxyphenyl)amino]-3-nitrobenzenesulfonamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from benzenesulfonyl chloride derivatives. A common route includes:
- Step 1: Nitration of the benzenesulfonamide core at the 3-position.
- Step 2: Introduction of the 4-ethoxyphenylamino group via nucleophilic substitution or coupling reactions. Key optimization parameters include temperature control (60–80°C), solvent selection (e.g., DMF or pyridine), and stoichiometric ratios of reactants. Yield improvements (>70%) are achieved by slow addition of reagents and inert atmosphere conditions to prevent oxidation byproducts .
Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | H₂SO₄ | 0–5°C | 65–75 |
| 2 | 4-Ethoxyaniline, K₂CO₃ | DMF | 80°C | 70–85 |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., nitro group at C3, ethoxyphenylamino at C4). Aromatic protons appear as doublets in δ 6.8–8.2 ppm, while the ethoxy group shows a triplet at δ 1.3–1.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 365.40 (C₁₆H₁₉N₃O₅S) .
- Infrared Spectroscopy (IR): Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1330 cm⁻¹ (SO₂ symmetric stretch) confirm functional groups .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX software resolve structural ambiguities in this compound?
Methodological Answer: SHELXL is widely used for small-molecule refinement. Key steps include:
- Data Collection: High-resolution X-ray diffraction (XRD) data (≤ 0.8 Å) ensures accurate electron density maps.
- Refinement: Anisotropic displacement parameters for non-H atoms and hydrogen placement via riding models.
- Validation: Check for R-factor convergence (<5%) and plausible bond lengths (C–N: 1.45 Å, C–S: 1.76 Å) . Example: Disordered nitro or ethoxy groups can be modeled using PART instructions in SHELXL to split occupancy .
Q. How do structural modifications (e.g., substituent position) impact the compound’s biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Nitro Group at C3: Enhances electron-withdrawing effects, improving binding to enzyme active sites (e.g., carbonic anhydrase inhibitors).
- Ethoxy Group on Phenyl Ring: Increases lipophilicity, affecting membrane permeability (logP ~2.5) . Table 2: Comparative Bioactivity of Derivatives
| Derivative | Target Enzyme | IC₅₀ (nM) | logP |
|---|---|---|---|
| Parent | CA IX | 15.2 | 2.3 |
| 3-CF₃ | CA IX | 8.7 | 2.9 |
| 4-OCH₃ | CA IX | 22.1 | 1.8 |
Q. How can discrepancies in reported biological activities due to synthesis variations be resolved?
Methodological Answer: Contradictions often arise from:
- Impurity Profiles: Use HPLC-MS to identify byproducts (e.g., unreacted intermediates or nitro-reduction products).
- Crystallinity Differences: Powder XRD compares polymorphic forms, which affect solubility and bioavailability .
- Assay Conditions: Standardize protocols (e.g., pH 7.4 buffer for enzyme assays) to minimize variability .
Methodological Challenges
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models binding to carbonic anhydrase isoforms using the nitro group as a zinc-coordinating moiety.
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories.
- QSAR Models: Correlate substituent electronegativity with inhibitory potency (R² > 0.85) .
Data Reproducibility
Q. What strategies ensure reproducibility in synthesizing and testing this compound?
- Synthesis: Document exact stoichiometry (e.g., 1.2:1 molar ratio of 4-ethoxyaniline to nitro intermediate) and inert gas purging.
- Characterization: Cross-validate NMR data with DEPT-135 to distinguish CH₂ and CH₃ groups .
- Bioassays: Include positive controls (e.g., acetazolamide for CA inhibition) and triplicate measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
